molecular formula C11H9BFNO3 B1446546 6-(4-Fluorophenoxy)pyridine-3-boronic acid CAS No. 1973462-29-1

6-(4-Fluorophenoxy)pyridine-3-boronic acid

Cat. No. B1446546
M. Wt: 233.01 g/mol
InChI Key: YKXDRORHFKYJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-Fluorophenoxy)pyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO3 . It is used in the field of organic synthesis .


Molecular Structure Analysis

The InChI code for “6-(4-Fluorophenoxy)pyridine-3-boronic acid” is 1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“6-(4-Fluorophenoxy)pyridine-3-boronic acid” is a solid substance . It has a molecular weight of 233.01 g/mol . The compound should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Separation and Enrichment of Polyphenols

  • Summary of Application: This compound has been used in the development of magnetic nanoparticles to efficiently capture cis-diol-containing polyphenols under neutral conditions .
  • Methods of Application: Polyethyleneimine (PEI) was used as a scaffold to amplify the number of boronic acid moieties. The 6-aminopyridine-3-boronic acid was used as an affinity ligand due to its low pKa value and excellent water solubility towards polyphenols .
  • Results or Outcomes: The prepared boronic acid-functionalized magnetic nanoparticles provided high binding capacity and fast binding kinetics under neutral conditions .

Suzuki-Miyaura Cross-Coupling Reactions

  • Summary of Application: This compound is used as a reactant for preparation of phosphine-free Suzuki-Miyaura cross-coupling reactions . It’s also used in ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation .

Preparation of HIV-1 Protease Inhibitors

  • Summary of Application: This compound has been used in the preparation of HIV-1 protease inhibitors .

Development of Potential Cancer Therapeutics

  • Summary of Application: This compound has been used in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .

Sensing Applications

  • Summary of Application: Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including various sensing applications .
  • Methods of Application: The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
  • Results or Outcomes: Detection can be at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

  • Summary of Application: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

[6-(4-fluorophenoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXDRORHFKYJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenoxy)pyridine-3-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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